molecular formula C12H23N3 B6353178 1-Nonyl-1H-pyrazol-4-amine CAS No. 1152512-48-5

1-Nonyl-1H-pyrazol-4-amine

Cat. No. B6353178
CAS RN: 1152512-48-5
M. Wt: 209.33 g/mol
InChI Key: ANWINRWGNGJMDF-UHFFFAOYSA-N
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Description

1-Nonyl-1H-pyrazol-4-amine is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole-based compounds, such as this compound, often involves the condensation of a suitable precursor with an appropriate primary amine . For example, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of this compound would be similar, with a nonyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole-based compounds can participate in various chemical reactions. For instance, they can act as ligands, coordinating to metals through nitrogen atoms . They can also undergo various transformations, such as cycloadditions and cyclocondensations .

Scientific Research Applications

Green Chemistry and Synthesis

  • Pyrazole derivatives, including 1-Nonyl-1H-pyrazol-4-amine, have been synthesized through chemodivergent, multicomponent domino reactions in aqueous media. This approach is notable for its environmental friendliness and efficiency in generating densely functionalized compounds, indicating its utility in green chemistry and sustainable practices (Prasanna, Perumal, & Menéndez, 2013).

Drug Discovery

  • The synthesis of novel heterocyclic ketene aminal libraries via a solvent-free synthesis approach using pyrazole derivatives points to the broad potential of these compounds in drug discovery. Such methodologies underscore the importance of pyrazole derivatives in creating diverse chemical libraries for pharmacological screening (Yu et al., 2013).

Heterocyclic Chemistry

  • Pyrazole-5-amine derivatives have been used to synthesize new pyrazolo[3,4-b]pyridine products via condensation reactions. These processes are instrumental in the preparation of N-fused heterocycles, demonstrating the versatility of pyrazole derivatives in heterocyclic chemistry and the synthesis of novel compounds (Ghaedi et al., 2015).

Bioactive Compounds

  • Research into the synthesis, characterization, and bioactivities of pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the significant potential of these compounds in medicinal chemistry and as templates for designing new therapeutic agents (Titi et al., 2020).

Catalysis

  • Rh(III)-catalyzed intermolecular C-H amination of pyrazol-5(4H)-ones, including derivatives of this compound, has been developed, providing a method for the direct functionalization of these molecules. This technique opens new avenues for the efficient and selective modification of pyrazole derivatives, useful in synthetic chemistry (Wu et al., 2014).

Safety and Hazards

While specific safety and hazard information for 1-Nonyl-1H-pyrazol-4-amine is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds .

Future Directions

Pyrazole-based compounds, such as 1-Nonyl-1H-pyrazol-4-amine, have potential for further developments in various fields. For instance, they can be used as a model for further developments in catalytic processes relating to catecholase activity . Additionally, they can be developed into potent and selective CDK2 inhibitors for the treatment of cancer .

Mechanism of Action

Target of Action

1-Nonyl-1H-pyrazol-4-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Pyrazole compounds have been found to interact with various targets such as estrogen receptor alpha and beta, and alcohol dehydrogenase 1c .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . This suggests that these compounds may interact with specific targets in Leishmania and Plasmodium species, leading to their antiparasitic effects.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in Leishmania and Plasmodium species, leading to their death.

Result of Action

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may induce cellular changes leading to the death of Leishmania and Plasmodium species.

properties

IUPAC Name

1-nonylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-9-15-11-12(13)10-14-15/h10-11H,2-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWINRWGNGJMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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